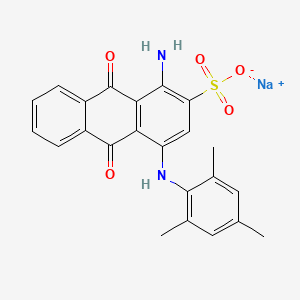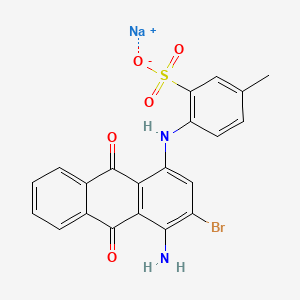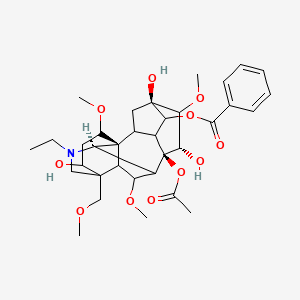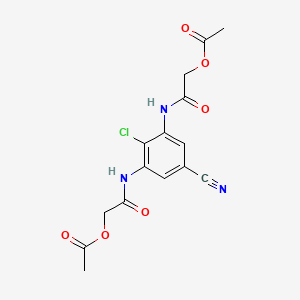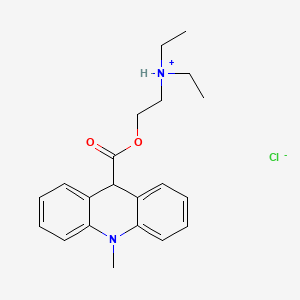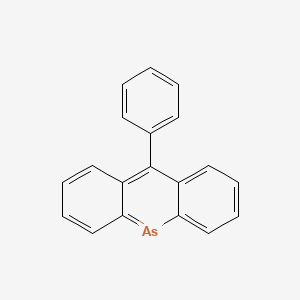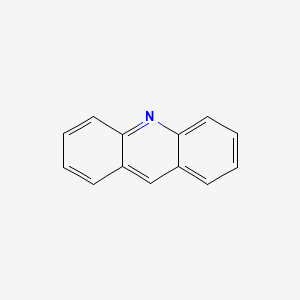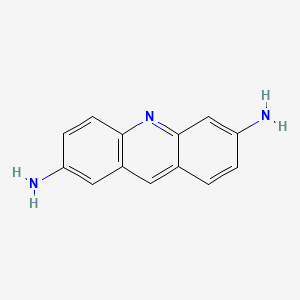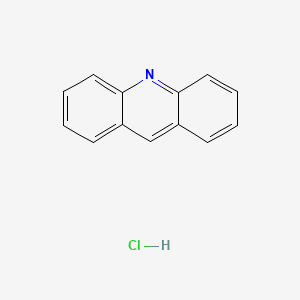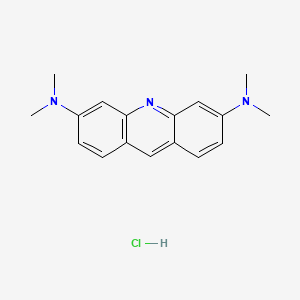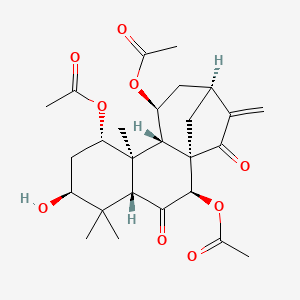
Adenanthin
Übersicht
Beschreibung
Adenanthin is a novel NF-κB and nucleophilic cysteines inhibitor. It has bacteriostatic, anti-inflammatory, and antitumor activities. This compound also has antileukemic activity through targeting peroxiredoxin I/II .
Synthesis Analysis
This compound is a diterpenoid isolated from the leaves of Isodon adenanthus . It has been reported to possess antileukemic activity through targeting peroxiredoxin I/II .Molecular Structure Analysis
The molecular formula of this compound is C26H34O9 . The exact mass is 490.22 and the molecular weight is 490.550 .Chemical Reactions Analysis
This compound has been reported to increase intracellular reactive oxygen species in leukemic and hepatocellular carcinoma cells . It inhibits adipogenesis of 3T3-L1 and mouse embryonic fibroblasts .Physical And Chemical Properties Analysis
The molecular weight of this compound is 490.54 . The chemical formula is C26H34O9 .Wissenschaftliche Forschungsanwendungen
Antileukämische Aktivität
Adenanthin soll antileukämische Aktivität besitzen. Es zielt auf Peroxiredoxin I/II ab, Enzyme, die am antioxidativen Abwehrsystem des Körpers beteiligt sind. Diese Aktivität deutet auf potenzielle therapeutische Anwendungen bei der Behandlung von Leukämie hin .
Fettleibigkeit und Adipogenese
Untersuchungen zeigen, dass this compound eine Rolle bei der Adipogenese und der Entstehung von Fettleibigkeit spielen kann. Es wurde gezeigt, dass es die intrazellulären reaktiven Sauerstoffspezies in Zellen erhöht, was die Lipidansammlung und fettleibigkeitsbedingte Signalwege beeinflussen könnte .
Hemmung antioxidativer Enzyme
This compound dient als Inhibitor von thiol-abhängigen antioxidativen Enzymen. Durch die Induktion einer Dysfunktion der PRDX-verbundenen antioxidativen Kette in NK-Zellen trägt es dazu bei, die Rolle dieser Antioxidantien genauer zu untersuchen .
Wirkmechanismus
Biochemical Pathways
The increase in ROS due to the action of Adenanthin leads to the activation of extracellular signal–regulated kinases and increased transcription of CCAAT/enhancer-binding protein b . This contributes to this compound-induced differentiation of acute promyelocytic leukemia (APL) cells . In adipogenesis, this compound inhibits the RB-E2F1 signaling pathway and the expression and activity of C/EBPβ during mitotic clonal expansion .
Pharmacokinetics
Its therapeutic effects have been observed in experimental models .
Result of Action
This compound has been reported to possess antileukemic activity . It induces differentiation of APL cells , represses tumor growth in vivo, and prolongs the survival of mouse APL models that are sensitive and resistant to retinoic acid . In adipogenesis, it inhibits the development of obesity by regulating ROS .
Action Environment
Its efficacy in experimental models suggests that it may be effective under a variety of conditions .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Adenanthin plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of its primary targets is peroxiredoxin I and II, which are thiol-dependent antioxidant enzymes . This compound inhibits these enzymes by binding to their conserved resolving cysteines, leading to an increase in intracellular reactive oxygen species . This interaction is pivotal in this compound’s ability to induce apoptosis in cancer cells and inhibit adipogenesis .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In leukemic cells, this compound increases intracellular reactive oxygen species, leading to cell death . It also inhibits the NF-κB signaling pathway, which is crucial for the proliferation and survival of cancer cells . Additionally, this compound has been shown to inhibit adipogenesis in 3T3-L1 cells and mouse embryonic fibroblasts by inducing G0/G1 cell cycle arrest and reducing C/EBPβ signaling . These effects highlight this compound’s potential as an anti-cancer and anti-obesity agent.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with peroxiredoxin I and II, leading to the inhibition of their peroxidase activities . This results in elevated levels of intracellular reactive oxygen species, which activate extracellular signal-regulated kinases and increase the transcription of CCAAT/enhancer-binding protein β . These molecular events contribute to this compound-induced differentiation and apoptosis in cancer cells . Furthermore, this compound inhibits the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines and promoting apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation have been studied in various in vitro and in vivo models. It has been shown to maintain its bioactivity over extended periods, with long-term effects including sustained inhibition of adipogenesis and cancer cell proliferation . The compound’s stability may be influenced by factors such as temperature and pH, which can affect its efficacy in different experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound has been shown to reduce body weight and adipose tissue mass at specific dosages . At higher doses, this compound may exhibit toxic effects, including liver and kidney damage . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with thiol-dependent antioxidant enzymes such as peroxiredoxin I and II . By inhibiting these enzymes, this compound increases intracellular reactive oxygen species, which can affect various metabolic processes, including lipid metabolism and energy homeostasis . Additionally, this compound’s impact on the NF-κB signaling pathway further influences metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the cytoplasm and nucleus, where it exerts its biological effects . This compound’s distribution is also influenced by its lipophilic nature, which allows it to readily cross cell membranes and accumulate in lipid-rich tissues .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound primarily localizes to the cytoplasm and nucleus, where it interacts with peroxiredoxin I and II and other target proteins . This compound’s localization is facilitated by specific targeting signals and post-translational modifications that direct it to these compartments . This subcellular distribution is essential for this compound’s ability to modulate cellular signaling pathways and induce apoptosis in cancer cells .
Eigenschaften
IUPAC Name |
[(1R,2R,4R,6S,8S,9S,10S,11S,13S)-2,8-diacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxo-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O9/c1-11-15-8-16(33-12(2)27)20-25(7)18(34-13(3)28)9-17(30)24(5,6)21(25)19(31)23(35-14(4)29)26(20,10-15)22(11)32/h15-18,20-21,23,30H,1,8-10H2,2-7H3/t15-,16+,17+,18+,20+,21-,23+,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVYSFSBBFDGRG-FYHXSELJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CC3(C1C4(C(CC(C(C4C(=O)C3OC(=O)C)(C)C)O)OC(=O)C)C)C(=O)C2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2C[C@]3([C@@H]1[C@@]4([C@H](C[C@@H](C([C@H]4C(=O)[C@@H]3OC(=O)C)(C)C)O)OC(=O)C)C)C(=O)C2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



